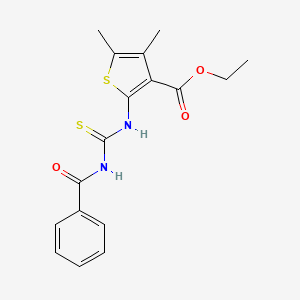
3-chloro-N-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-N-ヒドロキシベンズアミドは、分子式C7H6ClNO2の有機化合物です。ベンズアミドの誘導体であり、ベンゼン環が塩素原子とヒドロキシル基で置換されています。
製法
合成ルートと反応条件
3-クロロ-N-ヒドロキシベンズアミドの合成は通常、N-ヒドロキシベンズアミドの塩素化を伴います。一般的な方法の1つは、ピリジンなどの塩基の存在下で、N-ヒドロキシベンズアミドとチオニルクロリド(SOCl2)を反応させることです。この反応は、通常室温で穏やかな条件下で行われ、3-クロロ-N-ヒドロキシベンズアミドが得られます。
工業的生産方法
3-クロロ-N-ヒドロキシベンズアミドの具体的な工業的生産方法はあまりよく文書化されていませんが、一般的なアプローチは、ラボでの合成方法をスケールアップすることです。これには、収率と純度を高めるために、温度、圧力、触媒の使用などの反応条件を最適化することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-hydroxybenzamide typically involves the chlorination of N-hydroxybenzamide. One common method is the reaction of N-hydroxybenzamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
反応の種類
3-クロロ-N-ヒドロキシベンズアミドは、次のようなさまざまな種類の化学反応を起こします。
酸化: ヒドロキシル基は酸化されてカルボニル基を形成し、3-クロロ-N-ベンズアミドが生成されます。
還元: この化合物は還元されて塩素原子を除去することができ、N-ヒドロキシベンズアミドが得られます。
置換: 塩素原子は、求核置換反応によってアミノ基やアルキル基などの他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アンモニア(NH3)やアルキルアミンなどの求核剤を置換反応に使用することができます。
生成される主な生成物
酸化: 3-クロロ-N-ベンズアミド。
還元: N-ヒドロキシベンズアミド。
置換: 使用した求核剤に応じて、さまざまな置換ベンズアミド。
科学研究への応用
3-クロロ-N-ヒドロキシベンズアミドは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、抗菌作用や抗癌作用を含む潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を探求するため、研究が進められています。
産業: 新しい材料や化学プロセスの開発に使用される可能性があります。
科学的研究の応用
3-chloro-N-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
3-クロロ-N-ヒドロキシベンズアミドの作用機序には、特定の分子標的との相互作用が関与しています。ヒドロキシル基は生物学的分子と水素結合を形成することができ、塩素原子はハロゲン結合に関与することができます。これらの相互作用は、酵素や受容体の機能に影響を与え、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的はまだ調査中です。
類似化合物との比較
類似化合物
N-ヒドロキシベンズアミド: 塩素原子がなく、特定の化学反応では反応性が低くなります。
3-クロロベンズアミド: ヒドロキシル基がなく、水素結合を形成する能力が低下します。
4-ヒドロキシベンズアミド: ヒドロキシル基の位置が異なり、化学的性質と反応性に影響を与えます。
独自性
3-クロロ-N-ヒドロキシベンズアミドは、ベンゼン環に塩素原子とヒドロキシル基の両方が存在することで独特です。これらの官能基の組み合わせは、上記類似化合物では見られない独特の化学反応性と潜在的な生物活性をもたらします。
特性
CAS番号 |
4070-53-5 |
|---|---|
分子式 |
C7H6ClNO2 |
分子量 |
171.58 g/mol |
IUPAC名 |
3-chloro-N-hydroxybenzamide |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10) |
InChIキー |
XZHJUCXKSNAJQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
![propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
![2-(2,5-dichlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11997028.png)


![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997057.png)
